2,3,4-Trifluorotoluene

Vue d'ensemble

Description

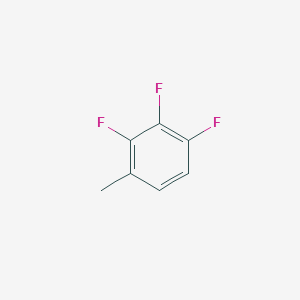

2,3,4-Trifluorotoluene is an organic compound with the molecular formula CH₃C₆H₂F₃. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of three fluorine atoms attached to the benzene ring, specifically at the 2, 3, and 4 positions, along with a methyl group at the 1 position. This unique structure imparts distinct chemical properties to this compound, making it valuable in both research and industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: In laboratory settings, 2,3,4-Trifluorotoluene can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst. The general reaction is as follows: [ \text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 ] where X can be iodine or bromine .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor. The reaction proceeds as follows: [ \text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} ] This method is efficient and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Trifluorotoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylbenzaldehyde.

Reduction: Reduction reactions can convert it to trifluoromethylbenzene.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Oxidation: Trifluoromethylbenzaldehyde

Reduction: Trifluoromethylbenzene

Substitution: Various substituted trifluorotoluenes depending on the nucleophile used.

Applications De Recherche Scientifique

Solvent in Organic Synthesis

2,3,4-Trifluorotoluene is recognized as a low-toxicity alternative to traditional solvents like dichloromethane. Its dielectric constant (approximately 9.18) makes it suitable for various organic reactions, including:

- Acylation and Tosylation : It facilitates reactions that require a stable solvent with moderate polarity.

- Lewis Acid-Catalyzed Reactions : Commonly used in Friedel-Crafts reactions where aluminum trichloride acts as a catalyst without significant side reactions .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the production of several important compounds:

- Herbicides : It serves as a precursor for the synthesis of herbicides such as fluometuron. The process involves nitration followed by reduction to yield 3-aminobenzotrifluoride, which is then converted into the active herbicidal form .

- Pharmaceuticals : Compounds derived from this compound include flumetramide, a muscle relaxant. The synthesis typically involves multiple steps starting from the trifluorotoluene compound .

Case Study 1: Synthesis of Fluometuron

Fluometuron is synthesized through a series of reactions starting with this compound:

- Nitration of this compound to produce 3-nitro derivatives.

- Reduction of the nitro group to form the corresponding amine.

- Reaction with isocyanate to form fluometuron.

This process highlights the importance of this compound in agricultural chemistry by providing an effective herbicide with minimal environmental impact.

Case Study 2: Use as a Solvent

In various laboratory settings, this compound has been employed as a solvent for reactions involving sensitive substrates that require mild conditions. Its ability to dissolve a wide range of organic compounds while maintaining stability under heat makes it an invaluable tool in synthetic organic chemistry.

Safety and Environmental Considerations

While this compound is considered less toxic than many traditional solvents, safety data sheets recommend handling it with care due to potential irritants and environmental impacts associated with fluorinated compounds. Regulatory bodies continue to assess its safety profile in industrial applications .

Activité Biologique

2,3,4-Trifluorotoluene (C7H5F3) is a fluorinated aromatic compound with various applications in chemical synthesis and research. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on toxicological studies, metabolic pathways, and associated health risks.

- Molecular Formula : C7H5F3

- Molecular Weight : 146.11 g/mol

- CAS Number : 193533-92-5

Acute and Chronic Toxicity

Research has indicated that this compound exhibits significant toxicity in laboratory animals. Notably, studies have been conducted to assess its effects on liver and kidney function, as well as its potential carcinogenicity.

-

Inhalation Studies :

- In a study by the National Toxicology Program (NTP), rats and mice were exposed to varying concentrations of this compound via inhalation. Significant findings included:

-

Gavage Studies :

- Administration of this compound via gavage revealed adverse effects on body weight and organ health. The following were noted:

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways that affect its biological activity:

- Absorption and Distribution : Studies indicate that the compound is rapidly absorbed when administered in an aqueous vehicle compared to oil-based formulations. The biological half-life is approximately 20 hours regardless of the route of administration .

- Metabolic Pathways : The primary metabolic pathways include oxidation by cytochrome P450 enzymes. Increased activity of CYP enzymes has been reported following exposure to this compound .

Case Studies

Several case studies have documented the health effects associated with exposure to this compound:

- Case Study 1 : A study involving occupational exposure among workers handling fluorinated compounds reported increased incidences of respiratory issues and liver function abnormalities .

- Case Study 2 : Environmental assessments near manufacturing sites revealed elevated levels of this compound in soil and groundwater, correlating with local health complaints regarding skin irritations and respiratory conditions .

Health Risks and Safety Guidelines

Due to its toxicological profile, safety guidelines have been established for handling this compound:

- Occupational Exposure Limits (OELs) : Regulatory agencies recommend stringent OELs to minimize inhalation risks during industrial use.

- Protective Measures : Personal protective equipment (PPE) is essential when handling this compound to prevent dermal exposure and inhalation.

Propriétés

IUPAC Name |

1,2,3-trifluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPEHJWTXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049436 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193533-92-5 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 2,3,4-trifluorotoluene in a corona discharge environment?

A1: Research by [] investigated the behavior of this compound when subjected to a corona discharge. Using a specialized experimental setup involving a corona excited supersonic expansion and a long-path monochromator, the researchers observed a vibronically well-resolved emission spectrum in the visible region. Analysis of this spectrum revealed the formation of difluorobenzyl radicals. The study proposes a mechanism where the energy from the corona discharge leads to the cleavage of a C-F bond in this compound, resulting in the formation of these difluorobenzyl radicals.

Q2: Why is understanding the formation of difluorobenzyl radicals from this compound significant?

A2: Understanding the formation and behavior of radicals like difluorobenzyl is crucial in various scientific fields. These transient species play a vital role as intermediates in many chemical reactions. [] By studying their formation mechanisms, scientists can gain insights into reaction pathways, kinetics, and potential applications in areas like materials science or atmospheric chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.